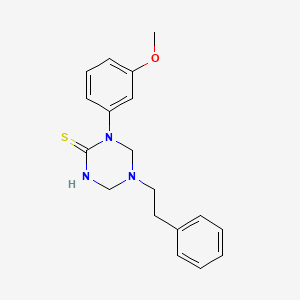

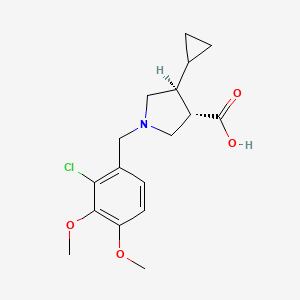

1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

Descripción general

Descripción

The compound "1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione" belongs to the class of triazine derivatives, a group known for their diverse chemical properties and applications in various fields, including material science and medicinal chemistry. Triazine derivatives are of interest due to their structural diversity and potential biological activities.

Synthesis Analysis

Triazine derivatives are typically synthesized through various cyclization methods, involving key starting materials such as cyanoguanidines and isothiocyanates in the presence of suitable catalysts or under specific conditions like microwave irradiation. A representative process involves the cyclization of 1-aryl-3-cyanoguanidine with aryl isothiocyanate, facilitated by sodium methoxide under microwave irradiation to yield triazine thione derivatives (Babu, Srinivasu, Saha, & Reddy, 2019).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including methoxyphenyl-substituted compounds, often features planar or nearly planar configurations around the triazine core. The structure is influenced by intramolecular hydrogen bonding and steric effects from substituents, which can affect the compound's reactivity and physical properties. X-ray diffraction analysis is a common technique for determining these structures, revealing details such as bond lengths, angles, and overall molecular conformation.

Chemical Reactions and Properties

Triazine derivatives engage in various chemical reactions, including interactions with metals to form complexes and reactions under specific conditions that modify the triazine core or substituents. Their chemical reactivity can be attributed to the triazine ring's nitrogen atoms and the thione moiety, which act as coordination sites for metal ions or react with electrophiles and nucleophiles.

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents and the molecular structure. Compounds with methoxyphenyl groups might exhibit unique solubility profiles in organic solvents and display distinct melting points, which are crucial for their application in material science and pharmaceuticals.

Chemical Properties Analysis

Triazine derivatives exhibit a range of chemical properties, including antimicrobial activity and potential as corrosion inhibitors. These properties are significantly influenced by the substituents attached to the triazine ring, which can modulate the compound's reactivity and interaction with biological targets or materials (Babu, Srinivasu, Saha, & Reddy, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-22-17-9-5-8-16(12-17)21-14-20(13-19-18(21)23)11-10-15-6-3-2-4-7-15/h2-9,12H,10-11,13-14H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQWPSDRRXDASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CN(CNC2=S)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326136 | |

| Record name | 1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664080 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

CAS RN |

679825-92-4 | |

| Record name | 1-(3-methoxyphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorobenzyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5630632.png)

![2-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630634.png)

![5-methyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5630642.png)

![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)

![N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B5630679.png)

![{methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino}(3-thienyl)acetic acid](/img/structure/B5630699.png)

![1-[4-(dimethylamino)benzyl]-4-piperidinol](/img/structure/B5630705.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5630708.png)

![N-phenyl-5-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5630721.png)

![N-(4-acetylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5630733.png)